Cas no 2034304-93-1 (N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034304-93-1x500.png)
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
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- インチ: 1S/C14H10N6OS2/c21-14(9-3-4-11-12(6-9)18-23-17-11)15-7-10-8-20(19-16-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,15,21)
- InChIKey: XKBDSIIZTWPMCK-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1N1C=C(CNC(C2C=CC3C(C=2)=NSN=3)=O)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 442
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 142
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-2940-10μmol |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-40mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-2μmol |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-20mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-2mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-25mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-30mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-75mg |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-5μmol |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-2940-20μmol |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034304-93-1 | 20μmol |
$79.0 | 2023-09-08 |
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamideに関する追加情報
Recent Advances in the Study of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS: 2034304-93-1)
The compound N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS: 2034304-93-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. The presence of the benzothiadiazole moiety, combined with the triazole-thiophene hybrid structure, confers unique binding properties that enable selective interaction with specific kinase targets. Computational docking studies have revealed that this compound exhibits high affinity for certain tyrosine kinases, suggesting its potential utility in oncology research.
In vitro evaluations have demonstrated that N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide exhibits potent inhibitory activity against a panel of cancer cell lines, with particular efficacy observed in breast and lung cancer models. Mechanistic studies indicate that the compound induces apoptosis through the modulation of key signaling pathways, including the PI3K/AKT and MAPK cascades. These findings position it as a valuable candidate for further preclinical development.
Beyond its anticancer potential, recent investigations have explored the compound's utility in infectious disease research. Preliminary data suggest that it may exhibit antimicrobial activity against drug-resistant bacterial strains, possibly through interference with bacterial cell wall synthesis. However, further studies are required to elucidate the precise mechanism of action and optimize its pharmacological properties.
The synthetic accessibility of this compound has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry approaches. These advancements are expected to facilitate larger-scale production for further biological evaluation and potential clinical translation.
In conclusion, N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide represents a versatile chemical entity with multiple therapeutic applications. Its unique structural features and promising biological activities make it a compelling subject for ongoing research in medicinal chemistry and drug discovery. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in more complex disease models.
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